N‑5 Cyclopropyl vs. N‑5 H: Conformational Restriction and ERK Inhibitor Potency Advantage
In a patent‑reported ERK inhibitor series bearing a thieno[2,3‑c]pyrrol‑4‑one core, the unsubstituted N‑5 analog (R = H) displayed an ERK2 IC₅₀ of 1,200 nM. Introduction of an N‑5 cyclopropyl group (closest congener to the title compound’s substitution pattern) reduced the IC₅₀ to 85 nM, representing a 14‑fold potency gain attributed to conformational restriction and enhanced hydrophobic packing [1]. The title methyl ester can be directly hydrolysed and elaborated to such cyclopropyl‑bearing pharmacophores.
| Evidence Dimension | ERK2 biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 85 nM (N‑5 cyclopropyl‑substituted thieno[2,3‑c]pyrrol‑4‑one congener) |
| Comparator Or Baseline | 1,200 nM (N‑5 H analog) |
| Quantified Difference | 14‑fold improvement |
| Conditions | ERK2 biochemical assay; recombinant enzyme, ATP at Km |
Why This Matters
Demonstrates that the N‑5 cyclopropyl substituent can increase target potency by more than an order of magnitude compared to the unsubstituted scaffold, directly justifying selection of the cyclopropyl analog over the N–H parent for ERK‑focused programs.
- [1] Eli Lilly and Company. ERK inhibitors. Patent WO2016/100233 A1, 23 June 2016 (data extracted from SAR Table: compounds where R₅ = H vs. cyclopropyl). View Source
